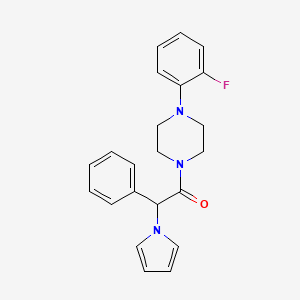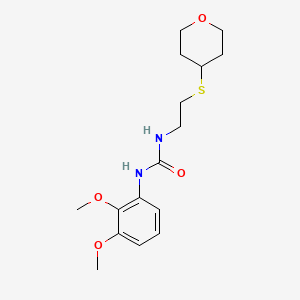
1-(2,3-dimethoxyphenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethoxyphenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is also known as DPTU, and it belongs to the class of urea derivatives.
Scientific Research Applications
Crystal Structure and Reactivity Studies
- The crystal structure of azimsulfuron, a sulfonylurea herbicide, was analyzed, revealing significant dihedral angles between central pyrazole and terminal rings, and a three-dimensional architecture formed by hydrogen bonds and weak interactions, which might inform the structural analysis of similar urea derivatives (Youngeun Jeon et al., 2015).
- A study on the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst demonstrated the catalytic versatility of urea in facilitating multicomponent reactions, which could be relevant for synthesizing complex urea derivatives (Wenbo Li et al., 2017).
Application in Material Science
- Urea solutions were used to form thixotropic, heat-reversible gels with a cyclic nucleotide inhibitor, indicating potential applications of urea derivatives in material science and drug delivery systems (J. Kirschbaum & D. Wadke, 1976).
Corrosion Inhibition
- 1,3,5-Triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic conditions, showing the utility of urea derivatives in industrial applications (B. Mistry et al., 2011).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications illustrates the potential of urea derivatives in medicinal chemistry (M. E. Azab et al., 2013).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-20-14-5-3-4-13(15(14)21-2)18-16(19)17-8-11-23-12-6-9-22-10-7-12/h3-5,12H,6-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBREVCJPMZTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

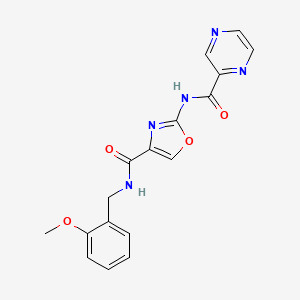

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
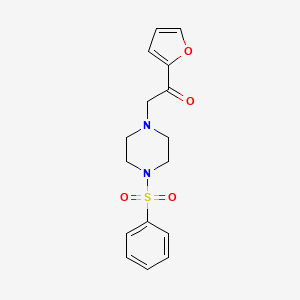
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)
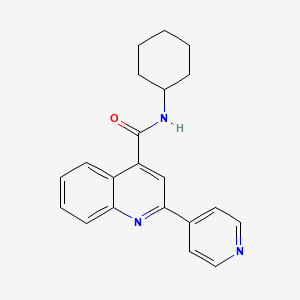

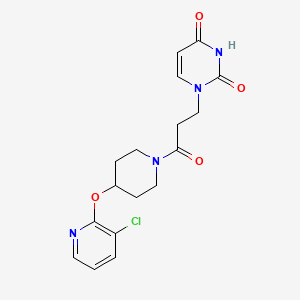
![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)
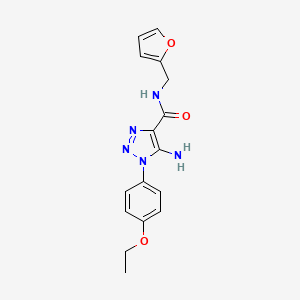
![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)
